molecular formula C25H24N6O B10931232 N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10931232
M. Wt: 424.5 g/mol
InChI Key: LBGPMSWWFZMCOU-UHFFFAOYSA-N
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Description

N~4~-[3,5-DIMETHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyridine ring, and a carboxamide group. The presence of the naphthylmethyl group adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3,5-DIMETHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the naphthylmethyl group. The final step involves the fusion of the pyrazole ring with the pyridine ring and the addition of the carboxamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N~4~-[3,5-DIMETHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N~4~-[3,5-DIMETHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-[3,5-DIMETHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[3,5-DIMETHYL-1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. The presence of both the pyrazole and pyridine rings, along with the naphthylmethyl and carboxamide groups, gives it distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C25H24N6O

Molecular Weight

424.5 g/mol

IUPAC Name

N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H24N6O/c1-15-12-21(22-13-26-30(4)24(22)27-15)25(32)28-23-16(2)29-31(17(23)3)14-19-10-7-9-18-8-5-6-11-20(18)19/h5-13H,14H2,1-4H3,(H,28,32)

InChI Key

LBGPMSWWFZMCOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=C(N(N=C3C)CC4=CC=CC5=CC=CC=C54)C

Origin of Product

United States

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